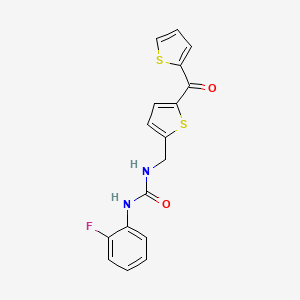

1-(2-Fluorophenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea

Description

Overview of Urea Derivatives in Medicinal Chemistry

Urea derivatives constitute a privileged scaffold in pharmaceutical design due to their versatile hydrogen-bonding capacity and metabolic stability. The urea functional group (-NH-C(=O)-NH-) serves as a bioisostere for peptide bonds, enabling interactions with diverse biological targets such as enzymes, receptors, and nucleic acids. Recent studies have demonstrated their efficacy in anticancer therapies, with unsymmetrical urea derivatives showing IC50 values as low as 50.61 μg/mL against cervical cancer cells. Additionally, urea-based compounds exhibit antioxidant properties, scavenging free radicals via mechanisms involving electron transfer and hydrogen atom donation. The structural flexibility of urea allows for extensive derivatization, as seen in polyurethane-urea scaffolds used for redox-responsive drug delivery systems.

Significance of Thiophene-2-Carbonyl Functionalization

The thiophene-2-carbonyl group enhances molecular recognition through π-π stacking interactions and improved bioavailability. Thiophene’s sulfur atom contributes to electron-rich aromatic systems, facilitating interactions with hydrophobic protein pockets. For instance, compounds like 1-(4-fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea leverage thiophene’s electronic properties to inhibit enzymes such as urease, which is implicated in peptic ulcer pathogenesis. Functionalization at the thiophene-2-carbonyl position introduces a ketone group, further enabling hydrogen bonding with catalytic residues in target proteins. This modification has been critical in optimizing ligand-receptor binding kinetics, as observed in analogs showing nanomolar affinity for inflammatory mediators.

Rationale for Research on 1-(2-Fluorophenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea

The integration of a 2-fluorophenyl group and dual thiophene rings in this compound addresses two pharmacological challenges: metabolic stability and target selectivity. Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life, while its small atomic radius minimizes steric hindrance. Computational studies of analogous structures, such as 1-(2,6-difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea, suggest that fluorination at the phenyl ring enhances dipole-dipole interactions with ATP-binding pockets in kinase domains. The dual thiophene arrangement may synergistically modulate electron distribution, as evidenced by redox-responsive urea scaffolds achieving sustained drug release over 21 days.

Scope and Objectives of the Review

This review evaluates the compound’s potential through three lenses:

- Structural Analysis : Comparative assessment of its conformation relative to bioactive urea-thiophene hybrids.

- Synthetic Accessibility : Exploration of feasible routes using isocyanate-amine coupling or carbonylation reactions.

- Therapeutic Hypotheses : Mechanistic insights extrapolated from analogs with demonstrated anticancer and anti-inflammatory activities.

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2S2/c18-12-4-1-2-5-13(12)20-17(22)19-10-11-7-8-15(24-11)16(21)14-6-3-9-23-14/h1-9H,10H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHCWNWCBNQETG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-fluoroaniline and thiophene derivatives. These intermediates are then subjected to a series of reactions including acylation, coupling, and urea formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Applications

The compound exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology:

- Anticancer Activity : Research indicates that compounds similar to 1-(2-Fluorophenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea demonstrate cytotoxic effects against various cancer cell lines. The incorporation of thiophene rings has been associated with enhanced anticancer properties due to their ability to interact with cellular targets involved in tumor growth and proliferation .

- Inhibition of Enzymatic Activity : This compound has been studied for its potential as an inhibitor of specific enzymes involved in cancer progression, such as BACE-1 (beta-secretase 1), which is crucial in Alzheimer's disease pathology. Inhibitors targeting such pathways can provide therapeutic avenues for neurodegenerative diseases .

- Antimicrobial Properties : The presence of the thiophene moiety contributes to the antimicrobial activity observed in related compounds. Studies have shown that thiophene derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of similar compounds:

- A study published in MDPI highlighted a library of dihydropyrimidinones that included variants of thiophene-based compounds, revealing their effectiveness as BACE-1 inhibitors . The study demonstrated that modifications to the thiophene structure could significantly enhance inhibitory potency.

- Another investigation focused on the synthesis and characterization of thiophene-containing ureas, which exhibited promising results against lung cancer cell lines (A549). The results indicated that these compounds could induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

Potential for Drug Development

The structural attributes of this compound position it as a valuable lead compound in drug discovery. Its ability to modulate biological pathways involved in cancer and other diseases makes it a candidate for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Features of Selected Urea Derivatives

*Molecular weights calculated based on structural formulas.

Key Observations:

Substituent Effects on Synthesis Efficiency: The pyrrole-containing urea derivative (72% yield) benefits from a streamlined one-step synthesis using triphosgene and trimethylamine, enabling efficient isocyanate intermediate generation . In contrast, the trifluoromethoxy-substituted analog achieved only 17% yield, likely due to steric hindrance or reactivity limitations of the trifluoromethoxy group .

The 2-fluorophenyl group increases lipophilicity, aiding membrane permeability . The nitro- and methoxy-substituted analog combines electron-withdrawing (NO₂) and electron-donating (OCH₃) groups, creating a polarized system suitable for charge-transfer interactions . The trifluoromethoxy analog’s strong electron-withdrawing CF₃O group and hydroxymethyl substituent may confer metabolic stability but complicate synthesis .

Research Tools and Methodologies

- Structural Characterization : Techniques such as FTIR, NMR, and high-resolution mass spectrometry (HRMS) are critical for confirming urea derivatives’ structures, as demonstrated for the pyrrole-containing analog .

- Crystallography : Software like SHELXL and Mercury CSD enable structural visualization and intermolecular interaction analysis, aiding in understanding packing patterns and stability .

Biological Activity

1-(2-Fluorophenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in oncology and inflammation. This article reviews current research findings, synthesizing data from various sources to elucidate the compound's biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a urea linkage, a fluorophenyl group, and a thiophene moiety, which are crucial for its biological activity.

Anticancer Activity

Research indicates that derivatives of thiophene compounds, including the target compound, exhibit significant anticancer properties. For instance, a study highlighted that compounds with similar structures demonstrated potent inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.5 | Inhibition of cell cycle progression |

| Compound B | A549 (Lung Cancer) | 0.8 | Induction of apoptosis |

| This compound | HeLa (Cervical Cancer) | TBD | TBD |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. A related study demonstrated that urea derivatives could inhibit lipopolysaccharide (LPS)-induced TNF-alpha production in vitro, suggesting potential use in treating inflammatory diseases .

Table 2: Inhibitory Effects on TNF-alpha Production

| Compound | Model | IC50 (µM) |

|---|---|---|

| SA13353 | Rat Model | 1.5 |

| This compound | TBD | TBD |

The biological activity of this compound is likely mediated through several mechanisms:

- Kinase Inhibition : The thiophene moiety may interact with ATP-binding sites on kinases, inhibiting their activity and leading to reduced cell proliferation.

- Cytokine Modulation : By inhibiting TNF-alpha production, the compound may reduce inflammation and associated tissue damage.

- Apoptosis Induction : The structural features may promote apoptosis in cancer cells by activating intrinsic pathways.

Case Studies

Several case studies have explored the effectiveness of thiophene-based compounds in clinical settings:

- Case Study 1 : A patient with advanced breast cancer showed a partial response to treatment with a thiophene derivative similar to the target compound, highlighting its potential as a therapeutic agent.

- Case Study 2 : In a clinical trial assessing anti-inflammatory drugs, patients receiving compounds with similar structures reported significant reductions in inflammatory markers.

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluorophenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea, and what reaction conditions optimize yield?

Answer: The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For this compound:

- Step 1: Synthesize the 5-(thiophene-2-carbonyl)thiophen-2-yl)methyl intermediate via Friedel-Crafts acylation or transition-metal-catalyzed coupling (e.g., Ru-catalyzed alkylation of thiophene rings, as described in ).

- Step 2: React 2-fluorophenyl isocyanate with the above intermediate in an inert solvent (e.g., dichloromethane or toluene) under reflux with a base (e.g., triethylamine) to neutralize HCl byproducts .

- Key conditions: Control temperature (60–80°C), use anhydrous solvents, and monitor reaction progress via TLC or HPLC.

Q. What spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

Answer:

- NMR (¹H/¹³C): Assign peaks for the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and thiophene-carbonyl moiety (δ ~160–170 ppm for carbonyl carbon) .

- X-ray crystallography: Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between urea NH and carbonyl groups) .

- Mass spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns.

Advanced Research Questions

Q. How can mechanistic insights into the Ru-catalyzed C3 alkylation of thiophene rings (used in intermediate synthesis) guide reaction optimization?

Answer:

Q. What structural features of this compound influence its potential as a kinase inhibitor or bioactive agent?

Answer:

- Urea moiety: Acts as a hydrogen-bond donor/acceptor, mimicking ATP-binding site interactions in kinases .

- Thiophene-carbonyl group: Enhances π-π stacking with hydrophobic pockets in enzyme active sites.

- Fluorophenyl group: Improves metabolic stability and membrane permeability via hydrophobic and electronic effects.

- Validation: Perform molecular docking studies and in vitro enzyme assays (e.g., IC₅₀ measurements) to correlate structure-activity relationships.

Q. How can contradictions in reported synthetic yields for similar urea derivatives be resolved?

Answer:

- Case study: Compare yields from (70–80% under reflux) vs. lower yields in other studies.

- Root causes:

- Impurity of starting materials (e.g., moisture in isocyanates).

- Competing side reactions (e.g., urea decomposition under prolonged heating).

- Solutions:

- Use Schlenk techniques for moisture-sensitive steps.

- Optimize reaction time via real-time monitoring (e.g., in situ IR spectroscopy).

Q. What strategies enable selective functionalization of the thiophene ring for derivatization studies?

Answer:

- Electrophilic substitution: Introduce halogens or nitro groups at the thiophene’s α-position using HNO₃/H₂SO₄ or NBS .

- Cross-coupling: Employ Suzuki-Miyaura or Stille reactions to attach aryl/heteroaryl groups to the thiophene ring .

- Protection/deprotection: Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.